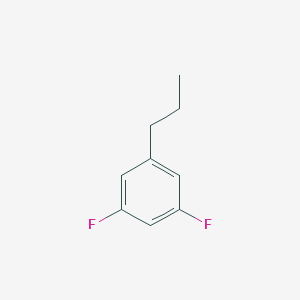

1,3-Difluoro-5-propylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNQJKYTXEYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597059 | |

| Record name | 1,3-Difluoro-5-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183245-00-3 | |

| Record name | 1,3-Difluoro-5-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Difluoro-5-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Difluoro-5-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1,3-Difluoro-5-propylbenzene, a valuable fluorinated aromatic compound. This molecule serves as a key intermediate in the development of pharmaceuticals, advanced materials, and agrochemicals due to its unique electronic properties and chemical stability imparted by the fluorine atoms.[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Kumada cross-coupling reaction. This reaction involves the nickel- or palladium-catalyzed coupling of a Grignard reagent with an organic halide.[2][3] In this proposed synthesis, 1-bromo-3,5-difluorobenzene is coupled with propylmagnesium bromide.

Proposed Reaction Pathway: Kumada Cross-Coupling

The synthesis proceeds via a nickel-catalyzed Kumada cross-coupling reaction between 1-bromo-3,5-difluorobenzene and propylmagnesium bromide. The general catalytic cycle for a Kumada coupling involves oxidative addition of the aryl halide to the low-valent metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a plausible experimental protocol based on general procedures for Kumada cross-coupling reactions, as a specific published procedure for this exact transformation was not found in the literature search.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 1-bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | 5.00 g | 0.0259 |

| Propylmagnesium bromide (2.0 M in THF) | C₃H₇MgBr | 147.32 | 14.3 mL | 0.0285 |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) | C₂₇H₂₆Cl₂NiP₂ | 541.01 | 140 mg | 0.000259 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - |

| Brine | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| Hexanes | C₆H₁₄ | 86.18 | - | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (140 mg, 0.259 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous THF (50 mL) to the flask via syringe.

-

To the stirred suspension, add 1-bromo-3,5-difluorobenzene (5.00 g, 25.9 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add propylmagnesium bromide (14.3 mL of a 2.0 M solution in THF, 28.5 mmol) dropwise via syringe over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless liquid.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀F₂ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 170 °C | [1] |

| Density | 1.05 g/cm³ | [1] |

| Refractive Index (n₂₀D) | 1.45 | [1] |

| CAS Number | 183245-00-3 | [1] |

Spectroscopic Data

Disclaimer: Specific experimental NMR spectra for this compound were not available in the searched literature. The following NMR data are predicted based on the analysis of structurally similar compounds.

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | m | 2H | Ar-H (H-2, H-6) |

| ~6.65 | tt | 1H | Ar-H (H-4) |

| ~2.55 | t | 2H | -CH₂ -CH₂-CH₃ |

| ~1.60 | sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~0.90 | t | 3H | -CH₂-CH₂-CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (dd) | C -F (C-1, C-3) |

| ~148 (t) | C -propyl (C-5) |

| ~110 (dd) | C -H (C-4) |

| ~102 (t) | C -H (C-2, C-6) |

| ~37 | CH₂ -CH₂-CH₃ |

| ~24 | -CH₂-CH₂ -CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

¹⁹F NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 | t |

Infrared (IR) and Raman Spectroscopy:

FTIR and Raman spectra for this compound are available and can be used for confirmation of the functional groups present in the molecule.[2][3]

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Reference the ¹⁹F NMR spectrum to an external standard such as CFCl₃.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Use a temperature program that allows for the separation of the product from any impurities.

-

Analyze the resulting mass spectrum to confirm the molecular weight and fragmentation pattern.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers and scientists can utilize this information for the production and verification of this important chemical intermediate in their respective fields.

References

A Technical Guide to the Spectroscopic Analysis of 1,3-Difluoro-5-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,3-Difluoro-5-propylbenzene, a fluorinated aromatic compound with applications in materials science and pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. The methodologies for obtaining such data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.6-6.8 | m | 3H | Aromatic H |

| 2.55 | t, J ≈ 7.5 Hz | 2H | -CH₂- (benzylic) |

| 1.65 | sextet, J ≈ 7.5 Hz | 2H | -CH₂- |

| 0.95 | t, J ≈ 7.5 Hz | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (dd, ¹JCF ≈ 245 Hz) | C-F |

| ~145 (t, ³JCCF ≈ 7 Hz) | C-propyl |

| ~112 (dd, ²JCCF ≈ 22 Hz) | C-H (ortho to both F) |

| ~102 (t, ²JCCF ≈ 25 Hz) | C-H (para to propyl) |

| ~37 | -CH₂- (benzylic) |

| ~24 | -CH₂- |

| ~14 | -CH₃ |

Table 3: Predicted IR Absorption Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1620, ~1590 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1470 | Medium | CH₂ Bend |

| ~1380 | Medium | CH₃ Bend |

| 1300-1100 | Strong | C-F Stretch |

| ~850 | Strong | C-H Out-of-plane Bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity | Assignment |

| 156 | High | [M]⁺ (Molecular Ion) |

| 127 | High | [M - C₂H₅]⁺ |

| 109 | Medium | [M - C₃H₇]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or coupling with a gas chromatograph (GC-MS) is suitable.

-

The sample is vaporized in the injection port.

-

-

Ionization (Electron Ionization - EI):

-

The gaseous sample molecules are introduced into the ion source, which is under high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.

-

This interaction causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

In-Depth Technical Guide to 1,3-Difluoro-5-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 183245-00-3

Core Data Summary

1,3-Difluoro-5-propylbenzene is a fluorinated aromatic compound recognized for its utility as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and advanced materials sectors.[1] Its chemical structure, featuring a propyl chain and two fluorine atoms in a meta-disposition on the benzene ring, imparts unique properties that are advantageous for drug design and material science.[1] The fluorine atoms can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of the molecule, making it a valuable building block for creating novel therapeutic agents and high-performance materials.[1]

| Property | Value | Reference |

| CAS Number | 183245-00-3 | [2] |

| Molecular Formula | C₉H₁₀F₂ | [2] |

| Molecular Weight | 156.17 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 170 °C | [1] |

| Density | 1.05 g/cm³ | [1] |

| Refractive Index | n20/D 1.45 | [1] |

| InChIKey | AXTNQJKYTXEYRM-UHFFFAOYSA-N | [2] |

| SMILES | CCCC1=CC(=CC(=C1)F)F | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, followed by its reaction with a propyl-containing electrophile.

Caption: Proposed Grignard reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Grignard reactions and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether.

-

Add a small amount of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until most of the magnesium has been consumed.

-

-

Alkylation Reaction:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry and material science. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, fluorination can block metabolic pathways, thereby increasing the half-life of a drug.[3]

While specific examples of multi-step syntheses starting from this compound are not detailed in the available search results, its utility as an intermediate is highlighted.[1] A logical application would be in the synthesis of more complex molecules where the difluoropropylphenyl moiety is a key pharmacophore.

Hypothetical Experimental Workflow in Drug Discovery

This diagram illustrates a general workflow where this compound could be utilized in a drug discovery program.

Caption: A generalized workflow for the use of this compound in a drug discovery cascade.

Signaling Pathways

Currently, there is no available information in the searched literature that directly links this compound or its immediate derivatives to specific signaling pathways. Its role is primarily established as a synthetic intermediate.[1] The biological activity of any final compound derived from this building block would be highly dependent on the other functional groups and structural motifs introduced during a multi-step synthesis. Further research would be required to investigate the biological effects of any novel compounds synthesized using this compound.

References

An In-depth Technical Guide to 1,3-Difluoro-5-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Difluoro-5-propylbenzene, a key fluorinated aromatic compound. This document details its chemical identity, physicochemical properties, a plausible synthesis protocol, and its applications, particularly in the realms of pharmaceutical development and material science.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name. It is also known by several synonyms in commercial and research contexts.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 3,5-difluoropropylbenzene, 1-Propyl-3,5-difluorobenzene, 3,5-Difluoro-1-propylbenzene |

| CAS Number | 183245-00-3[1] |

| PubChem CID | 18979661[1] |

| Molecular Formula | C₉H₁₀F₂[1] |

| InChI | InChI=1S/C9H10F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3[1] |

| SMILES | CCCC1=CC(F)=CC(F)=C1 |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is crucial for its handling, characterization, and application in various experimental settings.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 156.18 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.05 g/cm³ | [2] |

| Boiling Point | 170 °C | [2] |

| Refractive Index (n20D) | 1.45 | [2] |

| Purity | ≥ 98% (GC) | [2] |

Table 2.2: Spectroscopic Data

| Spectrum Type | Key Features |

| Infrared (FTIR) | The spectrum, typically recorded from a neat sample, would show characteristic peaks for C-H stretching of the propyl group (around 2870-2960 cm⁻¹), aromatic C-H stretching (around 3030-3080 cm⁻¹), aromatic C=C stretching (near 1500 and 1600 cm⁻¹), and strong C-F stretching vibrations.[1][3] |

| Raman | FT-Raman spectroscopy provides complementary vibrational information to IR spectroscopy.[1][3] |

Synthesis of this compound

A plausible and efficient two-step synthesis route for this compound involves an initial Friedel-Crafts acylation of 1,3-difluorobenzene, followed by a Clemmensen reduction of the resulting ketone.[4][5][6][7]

Logical Workflow for the Synthesis of this compound

Caption: A two-step synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This procedure describes the synthesis of the intermediate, 1-(2,4-Difluorophenyl)propan-1-one.

-

Materials: 1,3-Difluorobenzene, Propanoyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Water, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in dry DCM at 0 °C under an inert atmosphere, add propanoyl chloride (1.0 equivalent) dropwise.

-

After stirring for 15 minutes, add 1,3-difluorobenzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2,4-Difluorophenyl)propan-1-one, which can be purified by vacuum distillation.

-

Step 2: Clemmensen Reduction of 1-(2,4-Difluorophenyl)propan-1-one

This procedure details the reduction of the ketone to the final product.

-

Materials: 1-(2,4-Difluorophenyl)propan-1-one, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric acid, Toluene, Water.

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, and toluene.

-

Add the 1-(2,4-Difluorophenyl)propan-1-one (1.0 equivalent) to the stirred mixture.

-

Heat the mixture to reflux and maintain for 6-12 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

-

After filtration, the solvent is removed in vacuo, and the resulting crude product is purified by fractional distillation to yield pure this compound.

-

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development due to its unique structural and electronic properties conferred by the fluorine atoms.[2]

-

Pharmaceutical Development: As an intermediate, this compound is utilized in the synthesis of more complex molecules that are candidates for new therapeutic agents. The presence of fluorine can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug molecules.[2]

-

Material Science: The fluorinated benzene core is used in the creation of advanced polymers and coatings. These materials often exhibit improved chemical resistance, thermal stability, and durability.[2]

-

Organic Synthesis: Its reactivity in electrophilic aromatic substitution and other transformations makes it a versatile starting material for academic and industrial research.[2]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemical candidates can improve their efficacy and environmental persistence.[2]

The Role of Fluorination in Drug Discovery

Caption: Strategic incorporation of fluorine can enhance drug-like properties.

Safety and Handling

This compound is classified as a flammable liquid and vapor. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding sources of ignition. Store in a cool, dry place away from oxidizing agents.[1]

References

- 1. This compound | C9H10F2 | CID 18979661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

Molecular formula and weight of 1,3-Difluoro-5-propylbenzene

An In-depth Technical Guide to 1,3-Difluoro-5-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. The information is intended for professionals in the fields of chemical research, materials science, and pharmaceutical development.

Physicochemical and Spectroscopic Data

This compound is a fluorinated aromatic compound valued as a key intermediate in the synthesis of complex molecules.[1] The strategic placement of two fluorine atoms on the benzene ring imparts unique properties, such as enhanced chemical stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the development of pharmaceuticals and advanced materials.[1]

Core Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₂ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| CAS Number | 183245-00-3 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.05 g/cm³ | [1] |

| Boiling Point | 170 °C | [1] |

| Refractive Index | n20/D 1.45 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the propyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The propyl group will show a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the aromatic and alkyl carbons. The aromatic carbon signals will be split due to C-F coupling. The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), while other ring carbons will show smaller two- or three-bond couplings. |

| ¹⁹F NMR | The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will be split into a triplet by the two adjacent aromatic protons. |

| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would likely involve the loss of an ethyl group (M-29) to form a stable benzylic cation at m/z = 127, which is a common fragmentation pathway for propylbenzenes. |

| FTIR / Raman | Infrared and Raman spectra are available for this compound, providing information on its vibrational modes.[2][3] Key bands would include C-H stretching for the aromatic and alkyl groups, C=C stretching for the aromatic ring, and strong C-F stretching vibrations. |

Synthesis and Analytical Protocols

While multiple routes exist for the synthesis of substituted 1,3-difluorobenzenes, a common and scalable approach involves Friedel-Crafts acylation followed by reduction.

Experimental Protocol: Synthesis

This protocol describes a plausible two-step synthesis of this compound from 1,3-difluorobenzene.

Step 1: Friedel-Crafts Acylation

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride (1.1 equivalents) dropwise.

-

After the addition is complete, add 1,3-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,5-difluorophenyl)propan-1-one.

Step 2: Clemmensen Reduction

-

Activate zinc amalgam by stirring granulated zinc with a 5% mercury(II) chloride solution, then decanting the solution and washing the zinc with water.

-

Add the activated zinc amalgam, concentrated hydrochloric acid, water, and toluene to a round-bottom flask equipped with a reflux condenser.

-

Add the crude 1-(3,5-difluorophenyl)propan-1-one from Step 1 to the flask.

-

Heat the mixture to a vigorous reflux and maintain for 4-6 hours. Additional portions of hydrochloric acid may be required to maintain the reaction rate.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Analytical Protocol: Quality Control

Gas Chromatography (GC)

-

Instrument: Agilent GC system or equivalent with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen.

-

Method: Inject a diluted sample in a suitable solvent (e.g., dichloromethane). Use a temperature program starting at 80 °C, ramping to 250 °C to ensure elution of all components.

-

Analysis: Purity is determined by the area percentage of the main peak corresponding to this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile building block in organic synthesis.[1] Its primary value lies in its use as an intermediate for creating more complex, high-value molecules.

-

Pharmaceutical Development: The difluorophenyl motif is prevalent in many active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[1][4] This compound serves as a key starting material for introducing this valuable moiety into drug candidates.[1]

-

Materials Science: In materials science, the high strength of the carbon-fluorine bond contributes to the thermal and chemical stability of polymers and coatings derived from fluorinated monomers.[1] this compound can be functionalized and incorporated into polymers to enhance properties like chemical resistance, durability, and hydrophobicity.[1]

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and environmental persistence of pesticides and herbicides. This compound is a potential precursor for novel agrochemicals.[1]

References

Crystal Structure Analysis of 1,3-Difluoro-5-propylbenzene: A Methodological Whitepaper

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for 1,3-Difluoro-5-propylbenzene. Consequently, this document serves as an in-depth technical guide outlining the established methodologies and expected data presentation for the crystal structure analysis of a novel small organic molecule, using this compound as a representative example. The data presented herein is illustrative and based on typical values for similar aromatic compounds.

This whitepaper is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the processes involved in elucidating the three-dimensional atomic arrangement of a crystalline solid.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.[1] Its molecular structure, characterized by a propyl-substituted difluorinated benzene ring, suggests that its solid-state packing could be influenced by a combination of van der Waals forces and weaker C-H···F hydrogen bonds. Understanding the precise crystal structure is paramount for predicting its physicochemical properties, such as solubility, melting point, and bioavailability, which are critical for drug development and materials engineering.

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This guide details the hypothetical workflow for the synthesis, crystallization, and structural elucidation of this compound.

Experimental Protocols

Synthesis and Purification

The synthesis of this compound can be achieved through various established organic synthesis routes. A common approach involves the Grignard reaction of 3,5-difluorobromobenzene with propylmagnesium bromide.

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromopropane in diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide.

-

Coupling Reaction: A solution of 3,5-difluorobromobenzene in anhydrous diethyl ether is added slowly to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Product identity and purity (>98%) are confirmed by ¹H NMR, ¹³C NMR, and GC-MS.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step. Various techniques should be screened to obtain high-quality crystals.

Protocol: Slow Evaporation

-

A solution of purified this compound is prepared in a suitable solvent or solvent mixture (e.g., hexane, ethanol, or a mixture thereof) at a concentration slightly below saturation.

-

The solution is filtered through a syringe filter into a clean vial.

-

The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or in a cold room).

-

Crystal growth is monitored over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software like SAINT or XDS.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT) to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The results of a crystal structure analysis are typically summarized in a series of tables. The following tables represent the expected data for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value for C₉H₁₀F₂ |

| Empirical formula | C₉H₁₀F₂ |

| Formula weight | 156.17[2] |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.543(2) Å |

| b | 5.987(1) Å |

| c | 15.234(3) Å |

| α | 90° |

| β | 98.76(3)° |

| γ | 90° |

| Volume | 770.1(3) ų |

| Z (molecules per cell) | 4 |

| Calculated density | 1.347 Mg/m³ |

| Absorption coefficient | 0.112 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 7854 |

| Independent reflections | 1765 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1765 / 0 / 101 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | |

| R1 | 0.0451 |

| wR2 | 0.1189 |

| R indices (all data) | |

| R1 | 0.0567 |

| wR2 | 0.1254 |

| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| F1 - C1 | 1.355(2) | C2 - C1 - C6 | 117.5(2) |

| F2 - C3 | 1.353(2) | C1 - C2 - C3 | 121.2(2) |

| C1 - C2 | 1.385(3) | C2 - C3 - C4 | 119.8(2) |

| C2 - C3 | 1.381(3) | C3 - C4 - C5 | 120.1(2) |

| C3 - C4 | 1.388(3) | C4 - C5 - C6 | 119.3(2) |

| C4 - C5 | 1.391(3) | C5 - C6 - C1 | 122.1(2) |

| C5 - C7 | 1.510(3) | F1 - C1 - C2 | 118.9(2) |

| C7 - C8 | 1.525(3) | F2 - C3 - C2 | 118.6(2) |

| C8 - C9 | 1.531(4) | C4 - C5 - C7 | 121.4(2) |

| C5 - C7 - C8 | 112.5(2) |

Visualizations

The workflow of a crystal structure analysis can be visualized to clarify the sequence of experimental and computational steps.

Caption: Experimental workflow for crystal structure analysis.

The logical relationship between the key stages of structure determination, from diffraction data to the final atomic model, is also crucial.

Caption: Logical flow in crystal structure determination.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive overview of the required methodologies. A successful crystal structure analysis would involve the synthesis of a high-purity sample, the growth of single crystals, and the application of single-crystal X-ray diffraction. The resulting data, including unit cell parameters, space group, and atomic coordinates, would be crucial for understanding the intermolecular interactions that govern its solid-state packing. Such knowledge is invaluable for the rational design of new pharmaceuticals and advanced materials.

References

Solubility profile of 1,3-Difluoro-5-propylbenzene in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Difluoro-5-propylbenzene, a versatile aromatic compound with applications in pharmaceuticals, advanced materials, and flavorings.[1] Due to its fluorinated structure, this compound exhibits enhanced chemical stability and lipophilicity, which significantly influences its solubility profile.[1] This document summarizes the available qualitative solubility data, outlines standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, a substituted aromatic hydrocarbon, its solubility is primarily influenced by its relatively non-polar nature. The presence of the propyl group and the benzene ring contributes to its hydrophobic character, while the fluorine atoms can slightly increase polarity and alter intermolecular interactions.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The non-polar propylbenzene backbone dominates the molecule's character, leading to poor interactions with the highly polar and hydrogen-bonding water molecules. Solubility is expected to be minimal. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents have a moderate polarity and can induce dipoles, allowing for favorable interactions with the fluorinated aromatic ring. |

| Non-Polar | Hexane, Toluene, Dichloromethane, Diethyl Ether | Highly Soluble | The non-polar nature of these solvents closely matches that of this compound, facilitating strong van der Waals forces and leading to high solubility. |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a compound like this compound. This method is based on the shake-flask technique, a widely accepted and robust method for solubility measurement.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that saturation is reached.

-

Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solute.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the excess solid to settle. For colloidal suspensions, centrifugation at the same temperature can be used to achieve clear separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter compatible with the solvent to remove any remaining solid particles. Dilute the filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Data Analysis: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Conclusion

Understanding the solubility profile of this compound is crucial for its effective application in research and development. While quantitative data is sparse, its structural characteristics strongly suggest low solubility in polar solvents like water and high solubility in a range of organic solvents. The provided experimental protocol offers a reliable framework for obtaining precise solubility measurements tailored to specific research needs. This knowledge is essential for formulation development, reaction optimization, and predicting the environmental fate of this important chemical compound.

References

In-Depth Technical Guide to the Health and Safety of 1,3-Difluoro-5-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1,3-Difluoro-5-propylbenzene (CAS No. 183245-00-3), a fluorinated aromatic compound utilized in advanced materials and as an intermediate in pharmaceutical and agrochemical synthesis.[1] Given the limited publicly available toxicological data for this specific compound, this document combines available safety information with general principles regarding fluorinated aromatic compounds to offer a thorough overview for handling and safety management.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory and industrial conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₂ | PubChem[2], Chem-Impex[1] |

| Molecular Weight | 156.17 g/mol | PubChem[2] |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex[1], TCI |

| Boiling Point | 170 °C | Chem-Impex[1] |

| Density | 1.05 g/cm³ | Chem-Impex[1] |

| Refractive Index | n20/D 1.45 | TCI |

| Purity | ≥ 98% (GC) | Chem-Impex[1], TCI |

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

Signal Word: Warning

GHS Pictogram:

🔥

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety when working with this compound.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition – No smoking.

-

Take measures to prevent the buildup of electrostatic charge.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The recommended storage condition is at room temperature, sealed in a dry environment.

Emergency Procedures

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air. In a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be produced.

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary. Use water spray to cool unopened containers.

Toxicological Information

The presence of fluorine atoms can enhance the metabolic stability of the compound.[3] However, inappropriate placement of fluorine can sometimes lead to metabolic liabilities or toxic byproducts.[4] It is crucial to handle all fluorinated compounds with care, assuming they may have uncharacterized toxicological properties. The toxicological properties of this compound have not been fully investigated.[5]

Experimental Protocols

Due to the absence of specific published experimental safety studies for this compound, this section provides generalized protocols for determining key safety parameters for flammable liquids, as would be conducted under GHS guidelines.

Protocol for Determining Flash Point (Closed-Cup Method)

The flash point is a critical parameter for the classification of flammable liquids.[6]

Objective: To determine the lowest temperature at which the vapor of a liquid can be ignited.

Apparatus: A standard closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester), a calibrated thermometer, and a heat source.

Procedure:

-

Pour the test sample into the test cup of the apparatus to the specified level.

-

Place the lid on the cup and ensure it is sealed.

-

Insert the calibrated thermometer.

-

Begin heating the sample at a slow, constant rate.

-

Stir the sample as specified by the apparatus instructions.

-

At regular temperature intervals, apply the test flame to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

-

Record the temperature at which the flash occurs.

GHS Classification Workflow for Flammable Liquids

The following diagram illustrates the decision-making process for classifying a liquid based on its flammability characteristics under the GHS.

Personal Protective Equipment (PPE) Selection Logic

The selection of appropriate PPE is based on a risk assessment of the potential hazards. The following diagram outlines the logic for selecting PPE when handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H10F2 | CID 18979661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

A Technical Guide to 1,3-Difluoro-5-propylbenzene for Advanced Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3-Difluoro-5-propylbenzene is a fluorinated aromatic compound that serves as a critical intermediate and building block in various advanced scientific fields.[1] Its unique molecular structure, featuring a propyl group and two fluorine atoms in a meta-arrangement on a benzene ring, imparts desirable physicochemical properties that are leveraged in pharmaceutical development, material science, and specialized organic synthesis.[1] The presence of fluorine atoms can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates, making fluorinated intermediates like this one highly valuable in medicinal chemistry.[2][3] This guide provides a comprehensive overview of its commercial availability, technical specifications, potential synthetic pathways, and its role in the drug discovery process.

Physicochemical and Safety Data

The compound's properties make it suitable for various synthetic applications. Its status as a flammable liquid necessitates specific handling and storage protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 183245-00-3 | [1][4] |

| Molecular Formula | C₉H₁₀F₂ | [1][4] |

| Molecular Weight | 156.17 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Boiling Point | 170 °C | [1][5] |

| Density | 1.05 g/cm³ | [1] |

| Refractive Index | n20D 1.45 | [1][5] |

| Flash Point | 35 °C |[5] |

Table 2: GHS Safety and Handling Information

| Category | Information | Source |

|---|---|---|

| Signal Word | Warning | [4][5][6] |

| Pictogram | GHS02 (Flame) | [4][5][6] |

| Hazard Statement | H226: Flammable liquid and vapor | [4][5][6] |

| UN Number | 1993 | [6][7] |

| Transport Class | 3 | [6][7] |

| Packing Group | III | [6][7] |

| Storage | Store at room temperature, in a well-ventilated place. Keep cool. Store under inert gas as it may be air sensitive. |[1][5] |

Commercial Suppliers and Availability

This compound is available from several chemical suppliers, typically in research-grade quantities. Purity levels are generally high, making it suitable for sensitive synthetic applications.

Table 3: Commercial Supplier Specifications

| Supplier | Purity Specification | Available Quantities |

|---|---|---|

| Chem-Impex | ≥ 98% (GC) | Not specified |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1g, 5g |

| BLD Pharm | Not specified (min 98% implied) | Not specified |

| Fisher Scientific (distributor for TCI) | 98.0+% | 1g |

Applications in Research and Development

This compound is primarily utilized as an intermediate in multi-step synthetic processes.

-

Pharmaceutical Development : It serves as a key building block for synthesizing complex active pharmaceutical ingredients (APIs).[1] The difluorophenyl moiety is a common feature in modern drugs, used to enhance pharmacokinetic profiles.[2][3]

-

Material Science : The unique properties conferred by fluorine, such as chemical resistance and durability, make it a valuable component in the formulation of advanced polymers and high-performance coatings.[1]

-

Organic Synthesis : Researchers use its reactivity in reactions like electrophilic aromatic substitution to construct more complex molecules for academic and industrial research.[1]

-

Agrochemicals : Similar to pharmaceuticals, its structure can be incorporated into next-generation pesticides and herbicides to improve efficacy and stability.[1]

Experimental Protocols: Synthetic Pathways

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, plausible laboratory-scale synthetic routes can be devised based on established organic chemistry principles. A common strategy involves the functionalization of a 1,3-difluorobenzene starting material.

General Experimental Protocol: Friedel-Crafts Acylation and Reduction

-

Acylation: 1,3-difluorobenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., dichloromethane, CH₂Cl₂). The reaction mixture is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) until completion. An aqueous workup is performed to quench the reaction and remove the catalyst. The organic layer is separated, dried, and concentrated to yield the ketone intermediate, 1-(3,5-difluorophenyl)propan-1-one.

-

Purification: The crude ketone is purified using techniques such as column chromatography or distillation.

-

Reduction: The purified ketone is then reduced to the corresponding alkane. A common method is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). The choice of method depends on the presence of other functional groups.

-

Final Purification: Following the reduction and appropriate workup, the final product, this compound, is isolated and purified by distillation to achieve high purity.

Below is a logical workflow diagram illustrating this synthetic approach.

Caption: A plausible synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound is not itself a therapeutic agent and is therefore not directly involved in biological signaling pathways. Instead, it is a "building block"—a foundational piece used to construct a larger, biologically active molecule. The diagram below illustrates the logical progression from a chemical intermediate to a potential therapeutic.

Caption: Role of a building block in the drug discovery pipeline.

The process begins with the chemical synthesis where the building block is incorporated into a larger molecule (the API). This API is then screened for biological activity, such as binding to a specific protein target. If successful, the API becomes a drug candidate that can modulate a biological signaling pathway to produce a therapeutic effect. The properties of the initial building block, such as the fluorine atoms, are carried through to the final drug, enhancing its overall performance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. This compound | C9H10F2 | CID 18979661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 183245-00-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | 183245-00-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 183245-00-3|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Liquid Crystals Utilizing 1,3-Difluoro-5-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel liquid crystalline materials incorporating the 1,3-difluoro-5-propylbenzene moiety. The strategic inclusion of the 3,5-difluorophenyl group is a key approach in modern liquid crystal design to modulate physical properties such as dielectric anisotropy, viscosity, and mesophase behavior. This document outlines a multi-step synthetic pathway, starting from the functionalization of this compound to the final assembly of a calamitic (rod-like) liquid crystal. Detailed experimental protocols for each key transformation are provided, along with a summary of expected physicochemical properties of the resulting materials.

Introduction to the Role of this compound in Liquid Crystal Design

The incorporation of fluorine atoms into the core of liquid crystal molecules is a widely employed strategy to tailor their electro-optical properties for advanced display applications. The 1,3-difluoro substitution pattern on a phenyl ring, as present in this compound, is particularly advantageous. The two fluorine atoms introduce a strong dipole moment perpendicular to the long molecular axis, which can contribute to a negative dielectric anisotropy (Δε < 0). Materials with negative Δε are essential for vertically aligned (VA) liquid crystal displays (LCDs), a dominant technology in televisions and monitors. The propyl chain provides a flexible terminal group that helps to promote and stabilize the liquid crystalline mesophases.

This guide details a synthetic route to a phenyl benzoate-based liquid crystal, a classic and well-understood mesogenic structure. The overall strategy involves the functionalization of this compound to create a phenolic intermediate, which is then coupled with a second mesogenic carboxylic acid to form the final liquid crystal.

Synthetic Pathway Overview

The proposed synthetic pathway is a four-step process designed to be robust and adaptable for the synthesis of a variety of analogous liquid crystal structures.

Figure 1: Proposed synthetic pathway for a phenyl benzoate liquid crystal starting from this compound.

Experimental Protocols

Protocol 1: Friedel-Crafts Acetylation of this compound

This protocol describes the introduction of an acetyl group onto the this compound ring, a crucial step in creating a functional handle for subsequent transformations. The reaction is a standard Friedel-Crafts acylation.

Materials:

-

This compound

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, add this compound (1 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2,6-difluoro-4-propylphenyl)ethan-1-one.

Protocol 2: Baeyer-Villiger Oxidation of 1-(2,6-Difluoro-4-propylphenyl)ethan-1-one

This protocol details the conversion of the ketone synthesized in Protocol 1 into an acetate ester using a peroxyacid. The Baeyer-Villiger oxidation is a reliable method for this transformation.[1][2]

Materials:

-

1-(2,6-Difluoro-4-propylphenyl)ethan-1-one

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium sulfite solution (Na₂SO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-(2,6-difluoro-4-propylphenyl)ethan-1-one (1 equivalent) in dichloromethane.

-

Add m-CPBA (1.5 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.[3]

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium sulfite solution to quench the excess peroxyacid.

-

Wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 2,6-difluoro-4-propylphenyl acetate can be purified by column chromatography if necessary.

Protocol 3: Hydrolysis of 2,6-Difluoro-4-propylphenyl acetate

This protocol describes the cleavage of the acetate ester to yield the corresponding phenol, a key intermediate for the final liquid crystal synthesis.

Materials:

-

2,6-Difluoro-4-propylphenyl acetate

-

Methanol (MeOH)

-

10 M Sodium hydroxide solution (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve 2,6-difluoro-4-propylphenyl acetate (1 equivalent) in methanol in a round-bottom flask.

-

Add 10 M sodium hydroxide solution (3 equivalents) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and acidify to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield 3,5-difluoro-4-propylphenol, which can be purified by column chromatography or recrystallization.

Protocol 4: Steglich Esterification to Synthesize the Final Liquid Crystal

This protocol details the coupling of the synthesized phenol with a carboxylic acid that forms the other part of the mesogenic core, using a carbodiimide-mediated esterification.[4][5] For this example, 4'-pentylbiphenyl-4-carboxylic acid is used as the coupling partner, which can be synthesized via a Suzuki coupling reaction.

Materials:

-

3,5-Difluoro-4-propylphenol

-

4'-Pentylbiphenyl-4-carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluoro-4-propylphenol (1 equivalent), 4'-pentylbiphenyl-4-carboxylic acid (1.05 equivalents), and a catalytic amount of DMAP (0.1 equivalents).

-

Dissolve the components in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) followed by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the final liquid crystal product.

Data Presentation

The following table summarizes the expected and reported phase transition temperatures for a representative liquid crystal synthesized using a 3,5-difluorophenyl core. The exact transition temperatures will vary depending on the length of the alkyl chains.

| Compound Structure | R Group | Cr-N or Cr-Sm (°C) | N-I or Sm-I (°C) | Reference |

| n-C₅H₁₁ | 69.0 | 135.0 | [6] | |

| n-C₆H₁₃ | 75.0 | 132.0 | [6] | |

| n-C₇H₁₅ | 72.0 | 128.0 | [6] |

Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic liquid. Data is illustrative for a similar class of compounds.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process for the target liquid crystal.

Figure 2: Experimental workflow for the synthesis of the target liquid crystal.

Characterization of the Final Product

The synthesized liquid crystal should be characterized using standard analytical techniques to confirm its structure and purity, and to determine its mesomorphic properties.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

-

Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.

By following these protocols, researchers can successfully synthesize and characterize novel liquid crystalline materials based on the this compound core, enabling further investigation into their physical properties and potential applications in advanced technologies.

References

- 1. orgosolver.com [orgosolver.com]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. chegg.com [chegg.com]

- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Difluoro-5-propylbenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3-difluoro-5-propylbenzene as a key intermediate in pharmaceutical synthesis. The strategic incorporation of the 3,5-difluorophenyl moiety is a valuable tactic in medicinal chemistry to enhance the pharmacological properties of drug candidates. This document outlines a pivotal synthetic transformation—Friedel-Crafts acylation—to generate a versatile ketone intermediate, which serves as a cornerstone for the elaboration into various pharmacologically active molecules, particularly kinase inhibitors.

Introduction

This compound is a substituted aromatic compound whose structural features are highly advantageous in drug design. The presence of two fluorine atoms on the benzene ring can significantly modulate the physicochemical properties of a molecule.[1] Fluorine's high electronegativity can influence the acidity of nearby protons, create favorable electrostatic interactions with biological targets, and block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug candidate. Furthermore, the lipophilicity of the propyl group can enhance membrane permeability.

This intermediate is particularly valuable for synthesizing complex molecules where precise control over substitution patterns is crucial for biological activity.[1] One of the most fundamental and widely used reactions to functionalize this intermediate is the Friedel-Crafts acylation, which introduces a carbonyl group onto the aromatic ring. This ketone functionality serves as a versatile handle for subsequent chemical modifications, including the construction of heterocyclic scaffolds common in many pharmaceutical agents.

Key Synthetic Transformation: Friedel-Crafts Acylation

A primary application of this compound in pharmaceutical synthesis is its use as a substrate in Friedel-Crafts acylation. This electrophilic aromatic substitution reaction introduces an acyl group, typically from an acyl chloride or anhydride, onto the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds with high regioselectivity, with the acyl group adding to the position ortho to the propyl group and para to one of the fluorine atoms, driven by the directing effects of the substituents.

The resulting product, 1-(2,4-difluoro-5-propylphenyl)ethanone, is a key building block for a variety of pharmaceutical scaffolds. The ketone can be readily converted into amines, alcohols, or used in condensation reactions to form heterocycles, which are prevalent in many classes of drugs, including kinase inhibitors, antivirals, and central nervous system agents.

Experimental Protocol: Synthesis of 1-(2,4-difluoro-5-propylphenyl)ethanone

This protocol details the Friedel-Crafts acylation of this compound with acetyl chloride.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.5 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.2 eq) to the stirred suspension via an addition funnel over 15 minutes.

-